Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 395.495 g/mol. It is categorized as an indazole derivative, which is a class of compounds known for their diverse biological activities. The compound's structure features a butyl ester linked to an indazole moiety, which is further substituted with a dimethylamino propoxy group.
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is classified under the following categories:
The synthesis of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Use of catalysts may also be necessary in certain steps to facilitate reactions.
The molecular structure of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate can be represented by its InChI string:
Key structural data includes:
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCCN(C)C
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate may participate in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates or transition states.
The mechanism of action for butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is not fully elucidated in literature but may involve:
Further pharmacological studies are required to clarify its mechanisms and potential therapeutic applications.
Key chemical properties include:
These properties indicate its stability under standard laboratory conditions and potential reactivity profiles.
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate has potential applications in:
The systematic IUPAC name—butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate—encodes its atomic connectivity and functional hierarchy. The structure comprises three modules:
Table 1: Structural Fragments and Their Chemical Roles
Molecular Segment | Chemical Role | Example Analogues |
---|---|---|
1H-Indazole | Kinase-binding pharmacophore | 1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole [5] |
3-(Dimethylamino)propoxy | Solubility modulator & cationic anchor | Tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate [1] |
Butyl 4-substituted benzoate | Prodrug/lipophilicity enhancer | Butyl 4-(1,1-dimethylethyl)benzoate [9] |
Structurally, it belongs to N1-substituted indazoles, a class demonstrating pronounced activity against protein kinases and nuclear receptors. The C3 alkoxy extension aligns with bioisosteres of established kinase inhibitors like benzotriazole-acrylonitrile hybrids, which inhibit tubulin polymerization [3] [6].
The compound’s design reflects iterative optimization of indazole-based pharmacophores. Key milestones include:
Table 2: Evolution of Indazole-Benzoate Hybrid Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
1960–1999 | Non-substituted indazoles as anti-inflammatories | Benzydamine HCl [5] |
2000–2010 | C3-alkoxy modifications for kinase inhibition | 5-Substituted indazole kinase inhibitors [6] |
2010–Present | N1-benzoate prodrugs for enhanced pharmacokinetics | Butyl 4-(tert-butyl)benzoate derivatives [9] |
Benzotriazole research (e.g., benzotriazolyl acrylonitriles as tubulin inhibitors) provided critical SAR insights for indazole optimization, underscoring the role of fused diazoles in disrupting protein-protein interactions [3].
This hybrid architecture leverages synergistic bioactivities:
Table 3: Structure-Activity Relationship (SAR) Insights
Structural Feature | Biological Impact | Design Rationale |
---|---|---|
N1-Benzyl vs. N1-benzoate | Benzoate enhances metabolic stability | Reduces first-pass glucuronidation |
C3-alkoxy linker length | 3-Carbon chain optimizes target affinity | Balances flexibility and distance constraints |
Dimethylamino group | Boosts solubility (salt formation) and bioactivity | Facilitates ionic interactions with targets |
Butyl ester vs. ethyl/methyl | Extended half-life and tissue penetration | Slower esterase hydrolysis |
This molecule exemplifies pharmacophore fusion: merging indazole’s target specificity with benzoate’s pharmacokinetic advantages. Recent patents highlight analogous scaffolds in pyridazinone derivatives as anticancer agents, validating this approach [10].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8